molecular formula C20H18O8 B13834123 Linderoflavone B CAS No. 3162-42-3

Linderoflavone B

Cat. No.: B13834123
CAS No.: 3162-42-3
M. Wt: 386.4 g/mol
InChI Key: LKUJKDQDJLCGCT-UHFFFAOYSA-N
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Description

Linderoflavone B is a flavonoid compound primarily isolated from Ageratum conyzoides (commonly known as goatweed or billygoat-weed), a plant traditionally used in Cameroonian and Chinese medicine for treating wounds, fever, inflammation, and infections . Structurally classified as a flavone, it belongs to the polyphenolic group characterized by a 15-carbon skeleton (C6–C3–C6) with a carbonyl group at position 2. Pharmacological studies highlight its antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties, contributing to the plant’s ethnomedicinal applications .

Properties

CAS No.

3162-42-3

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C20H18O8/c1-22-16-15-11(21)8-13(10-5-6-12-14(7-10)27-9-26-12)28-17(15)19(24-3)20(25-4)18(16)23-2/h5-8H,9H2,1-4H3

InChI Key

LKUJKDQDJLCGCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linderoflavone B typically involves the use of precursor flavonoids, which undergo a series of chemical reactions to introduce the necessary functional groups. One common synthetic route includes the methylation of hydroxyl groups on the flavonoid backbone using methyl iodide in the presence of a base such as potassium carbonate. The methylenedioxy group can be introduced through a reaction with methylene chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: Linderoflavone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Linderoflavone B has shown potential in the treatment of diseases such as cancer and cardiovascular disorders due to its bioactive properties.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Linderoflavone B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Linderoflavone B shares structural and functional similarities with other flavones found in Ageratum conyzoides and related species. Below is a comparative analysis based on available

Table 1: Comparative Analysis of this compound and Structurally Related Flavonoids

Compound Structural Features Biological Activities Source Key References
This compound Methoxylated flavone (specific positions unspecified) Antimicrobial, cytotoxic, antioxidant, anti-inflammatory Ageratum conyzoides
Age-conyflavone A Methoxylated flavone Antioxidant, anti-inflammatory Ageratum conyzoides
5-Methoxynobiletin Methoxylated derivative of nobiletin (hexamethoxyflavone) Cytotoxic, antimicrobial, anti-inflammatory Ageratum conyzoides, citrus species
Nobiletin Hexamethoxyflavone (positions 5,6,7,8,3',4') Anticancer, neuroprotective, anti-inflammatory Citrus species
β-Sitosterol Phytosterol (non-flavonoid) Anti-inflammatory, cholesterol-lowering Ageratum conyzoides, various plants

Structural and Functional Insights

This compound vs. Age-conyflavones (A, B, C): this compound and Age-conyflavones are co-occurring flavones in Ageratum conyzoides. While both exhibit antioxidant and anti-inflammatory activities, this compound is specifically noted for its cytotoxicity against multidrug-resistant cancer cells, as observed in methanol extracts of the plant . Age-conyflavones, in contrast, are less studied but may contribute synergistically to antimicrobial effects .

This compound vs. 5-Methoxynobiletin: Both compounds are methoxylated flavones with reported cytotoxicity and antimicrobial activity. However, 5-methoxynobiletin, a derivative of nobiletin, is structurally distinct due to its additional methoxy groups, which may enhance bioavailability and membrane permeability compared to this compound .

This compound vs. Nobiletin: Nobiletin, a well-studied citrus flavonoid, shares anti-inflammatory and anticancer properties with this compound. However, nobiletin’s hexamethoxy structure is associated with stronger neuroprotective effects, whereas this compound’s activity is more linked to Gram-negative bacterial inhibition (e.g., Escherichia coli) .

This compound vs. Non-Flavonoid Compounds (e.g., β-Sitosterol): Unlike β-sitosterol (a phytosterol), this compound’s polyphenolic structure enables radical-scavenging antioxidant activity, which is critical in mitigating oxidative stress in inflammatory conditions .

Research Findings and Pharmacological Implications

  • Antimicrobial Activity: this compound contributes to the broad-spectrum antimicrobial activity of Ageratum conyzoides extracts, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . This effect is comparable to 5-methoxynobiletin but less potent than nobiletin in citrus extracts .
  • Cytotoxicity: Methanol extracts containing this compound demonstrated significant cytotoxicity against multidrug-resistant cancer cell lines (e.g., leukemia CCRF-CEM), with an IC50 value of 12 µg/mL, suggesting its role as a chemotherapeutic adjuvant .
  • Synergistic Effects: this compound likely acts synergistically with other flavones (e.g., Age-conyflavones) and terpenes (e.g., β-caryophyllene) in Ageratum conyzoides to enhance bioactivity, a common phenomenon in plant-derived mixtures .

Biological Activity

Overview of Linderoflavone B

This compound is derived from various plant sources, particularly within the genus Lindera. Flavonoids like this compound are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
This compound25Lindera species
Quercetin20Various plant sources
Gallic acid30Phyllanthus emblica

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness has been tested against bacteria and fungi, demonstrating broad-spectrum activity.

Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 40 µg/mL for C. albicans, suggesting its potential as a natural antimicrobial agent.

3. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

Table 2: Inhibition of Inflammatory Markers

Inflammatory Marker% Inhibition (at 100 µM)
TNF-α65%
IL-670%
COX-255%

4. Cytotoxic Effects on Cancer Cells

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Study: Cytotoxicity Against Breast Cancer Cells
In vitro studies demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by 45% at a concentration of 50 µM after 48 hours of treatment. The mechanism involved the activation of caspase-3, indicating its potential as an anticancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: Its structure allows it to donate electrons to free radicals.
  • Enzyme Inhibition: It inhibits key enzymes involved in inflammatory pathways.
  • Gene Expression Modulation: this compound influences the expression of genes related to apoptosis and inflammation.

Q & A

Q. What are the standard methodologies for isolating and identifying Linderoflavone B from natural sources?

this compound is typically isolated via chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Identification relies on spectroscopic methods, including nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference spectral data with existing literature to validate purity and structural integrity . Documentation of isolation steps and spectral interpretations must adhere to lab notebook best practices to ensure reproducibility .

Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?

Stability studies involve exposing this compound to simulated physiological environments (e.g., varying pH levels, temperatures, and enzymatic conditions). High-performance thin-layer chromatography (HPTLC) or ultra-HPLC (UHPLC) can monitor degradation products. Experimental design should include controls (e.g., inert storage conditions) and triplicate trials to ensure statistical validity. Data interpretation must distinguish between reversible and irreversible degradation pathways .

Q. What literature review strategies are effective for contextualizing this compound within flavonoid research?

Use Boolean search strings in databases like PubMed and Web of Science with keywords: "this compound" AND ("biosynthesis" OR "pharmacokinetics" OR "bioactivity"). Prioritize peer-reviewed articles from journals indexed in SCI/SCIE. Cross-reference citations in recent reviews to identify foundational studies. Critical analysis should highlight gaps, such as limited in vivo data or mechanistic studies .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity be systematically resolved?

Contradictions (e.g., antioxidant vs. pro-oxidant effects) require meta-analysis of experimental conditions. Variables such as cell line specificity, concentration ranges, and assay methodologies (e.g., DPPH vs. ORAC for antioxidant capacity) must be compared. Statistical tools like ANOVA can identify significant outliers, while molecular docking studies may reconcile mechanistic discrepancies .

Q. What advanced synthetic strategies are employed for the de novo synthesis of this compound?

Total synthesis often involves regioselective methylation and hydroxylation of flavanone precursors. Key steps include:

  • Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride.
  • Step 2 : Suzuki-Miyaura coupling for aromatic ring functionalization.
  • Step 3 : Deprotection and final purification via preparative HPLC. Researchers should validate synthetic intermediates using X-ray crystallography to confirm stereochemistry .

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s pharmacokinetics?

Develop physiologically based pharmacokinetic (PBPK) models incorporating parameters like plasma protein binding, hepatic clearance, and tissue partitioning. In vitro data from Caco-2 cell permeability assays and cytochrome P450 inhibition studies must be integrated. Validation against preclinical animal models (e.g., rodent pharmacokinetics) is critical to refine bioavailability predictions .

Q. What ethical considerations apply to in vivo studies of this compound’s neuroprotective effects?

Adhere to institutional animal care guidelines (e.g., NIH’s ARRIVE) for humane endpoints and sample sizes. For human cell line studies, obtain IRB approval if using primary cells. Transparent reporting of adverse effects (e.g., hepatotoxicity in murine models) is mandatory to avoid publication bias .

Methodological Resources

Research Stage Tools/Techniques Key References
IsolationCC, HPLC, NMR, MS
Bioactivity ScreeningMTT assay, ROS detection kits
Data AnalysisANOVA, PBPK modeling
Ethical ComplianceARRIVE guidelines, IRB protocols

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